![molecular formula C20H15FN4O2 B2979944 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 847388-05-0](/img/structure/B2979944.png)
4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide” is a compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .
Synthesis Analysis
The synthesis of such compounds has seen advancements in recent years . Various methodologies have been developed for the synthesis of various derivatives of these scaffolds . The review focuses on the synthesis of various derivatives of these scaffolds by a wide range of methodologies for the last decade .Molecular Structure Analysis
The molecular structure of such compounds is quite complex. The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary. For instance, the IR Spectrum of similar compounds exhibited characteristic absorption bands (cm-1) at 3400, 3485 (NH2), 3214 (N-H), 3012 (C-H, Aromatic), 1644 (C=N), 1462 (C=C, Ar) .Scientific Research Applications
Medical Imaging Applications
The synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds, including imidazo[1,2-a]pyrimidines, have demonstrated high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), compared with central benzodiazepine receptors (CBRs). These compounds, particularly [18F] labeled imidazo[1,2-a]pyridines, were proposed for the study of PBR expression in neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).
Antimicrobial and Antiproliferative Activities
The synthesis of novel heterocycles, including imidazo[1,2-a]pyrimidines, and their antimicrobial and antiproliferative activities were explored. These compounds were subjected to molecular docking and computational studies to assess their biological efficacy, showing promising results against various pathogens and cancer cell lines (Fahim et al., 2021).
Fluorescent Sensor for Zinc Ions
A study demonstrated the synthesis of imidazo[1,2-a]pyrimidines via A3 coupling and 6-endo-dig cyclization using copper oxide nanoparticles. Among these compounds, a specific imidazo[1,2-a]pyrimidine derivative acted as a fluorescent sensor for zinc ions, with a detection limit significantly lower than the WHO's maximum allowable concentration in drinking water, highlighting its potential in environmental monitoring (Rawat & Rawat, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-27-18-8-5-14(17-12-25-10-2-9-22-20(25)24-17)11-16(18)23-19(26)13-3-6-15(21)7-4-13/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRHCWBTFHMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.